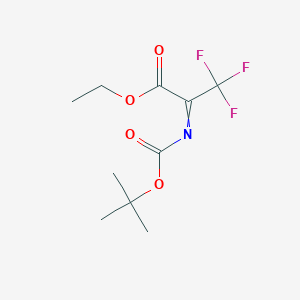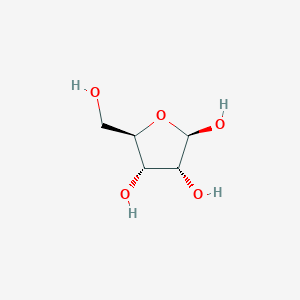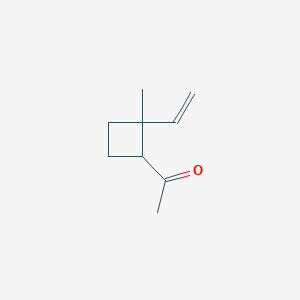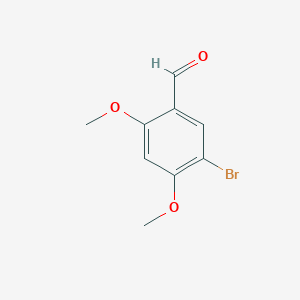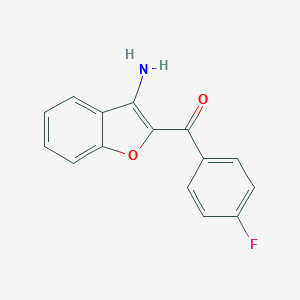
(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a chemical compound with the molecular formula C15H10FNO2 and a molecular weight of 255.25 g/mol . This compound features a benzofuran ring substituted with an amino group at the 3-position and a fluorophenyl group at the 2-position. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
The synthesis of (3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-amino-1-benzofuran and 4-fluorobenzoyl chloride.
Reaction Conditions: The 3-amino-1-benzofuran is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Chemical Reactions Analysis
(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives .
Scientific Research Applications
(3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The amino group and the fluorophenyl group contribute to its binding affinity to various biological receptors. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to (3-Amino-1-benzofuran-2-yl)(4-fluorophenyl)methanone include:
(3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone: This compound has a methoxy group instead of a fluorine atom on the phenyl ring.
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOADABWGYOXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate](/img/structure/B144908.png)
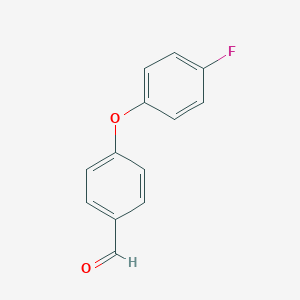

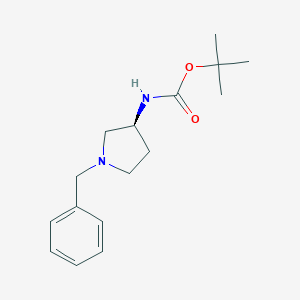
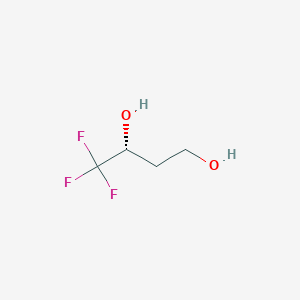

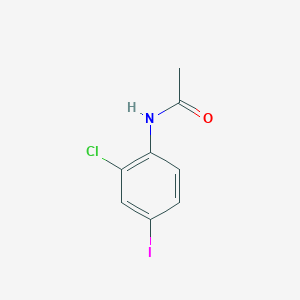
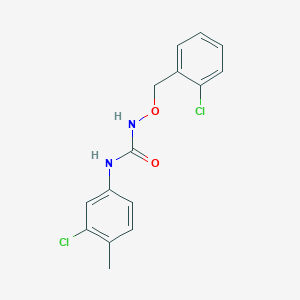
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
